1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a propyl chain linked to a methylindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be removed under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium ferricyanide in alkaline conditions.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the indole ring.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce secondary amines.
Scientific Research Applications
1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole involves its interaction with specific molecular targets. For example, piperazine derivatives are known to inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for tumor growth and metastasis . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: A simpler piperazine derivative with similar structural features.
1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}piperidin-2-one: Another compound with a piperazine ring and a propyl chain, but with a different functional group.
Uniqueness
1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole is unique due to the presence of the indole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C29H33N3 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-3-methylindole |
InChI |
InChI=1S/C29H33N3/c1-24-23-32(28-16-9-8-15-27(24)28)18-10-17-30-19-21-31(22-20-30)29(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-9,11-16,23,29H,10,17-22H2,1H3 |
InChI Key |
YZMISAQUGOJTJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.